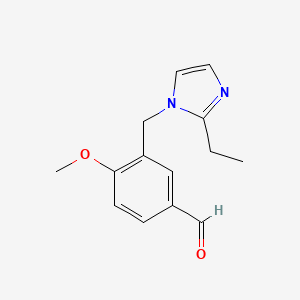

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde

Description

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is a synthetic benzaldehyde derivative featuring a methoxy group at the para-position (C4) and a 2-ethyl-substituted imidazole moiety linked via a methyl group at the meta-position (C3). Its ethyl-imidazole substituent distinguishes it from simpler analogs, influencing physicochemical properties like lipophilicity and electronic effects .

Properties

IUPAC Name |

3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODKAVPABUIILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Solvent Systems

In a representative procedure, 4-methoxybenzaldehyde is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). 2-Ethylimidazole is introduced under inert atmosphere, often with a base such as potassium carbonate to deprotonate the imidazole, enhancing nucleophilicity. The reaction mixture is heated to 80–130°C for 12–24 hours, achieving moderate to high yields (53–78%).

Table 1: Comparison of Alkylation Conditions

Mechanistic Insights

The alkylation mechanism proceeds through the formation of a benzyl carbocation intermediate, stabilized by the electron-donating methoxy group. The 2-ethylimidazole attacks the electrophilic carbon, facilitated by the solvent’s polarity and base-mediated deprotonation. Competing side reactions, such as over-alkylation or oxidation, are mitigated by controlling stoichiometry and reaction time.

Alternative Routes via Cross-Coupling Reactions

A patent by CN116751167A outlines a multi-step synthesis for structurally analogous imidazole-benzaldehyde hybrids. While targeting (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoate, the methodology offers insights into imidazole-aldehyde coupling:

-

Step 1 : 2-Bromopropionaldehyde reacts with acetamidine hydrochloride to form 2-methylimidazole-4-carbaldehyde.

-

Step 2 : Benzylation via bromobenzyl in tetrahydrofuran yields 1-benzyl-2-methylimidazole-4-carbaldehyde.

-

Step 3 : Condensation with diethyl succinate under basic conditions produces the target enoate.

Although distinct from the title compound, this route highlights the utility of imidazole-carbaldehyde intermediates, suggesting adaptability for this compound synthesis.

Purification and Characterization

Purification typically involves silica gel chromatography using hexane-ethyl acetate gradients, followed by recrystallization from ethanol or ethyl acetate. The hydrochloride salt form, noted in PubChem, enhances crystallinity and stability, though it introduces additional steps for neutralization.

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 10.6 (s, 1H, CHO), 7.58–7.47 (m, aromatic H), 5.26 (m, CH₂), 3.92 (s, OCH₃), 2.30 (s, CH₃), 1.18 (t, CH₂CH₃).

Comparative Analysis of Synthetic Approaches

Table 2: Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Alkylation | High atom economy; fewer steps | Moderate yields; side reactions |

| Halogenation | Enables downstream functionalization | Regioselectivity challenges |

| Cross-Coupling | Scalable for industrial production | Multi-step; costly reagents |

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The benzaldehyde moiety undergoes characteristic nucleophilic additions and condensation reactions:

Condensation with Amines

The aldehyde reacts with primary amines to form Schiff bases (imines). For example, in benzimidazole synthesis, 1,2-diaminobenzenes condense with aldehydes under catalytic conditions to form heterocycles . A representative reaction pathway is:

Key Catalysts :

| Catalyst | Yield (%) | Conditions | Source |

|---|---|---|---|

| FeO NPs | 85–92 | Aqueous, 80°C, 2–4 h | |

| SiO/Co@FeO | 89 | Reusable, magnetic separation |

Bromination

Electrophilic aromatic bromination occurs at the aldehyde-activated position. For example, 2-hydroxy-4-methoxybenzaldehyde undergoes bromination at the 5-position using Br/CHCl :

Bromination Conditions :

| Brominating Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Br | CHCl | 0–25°C | 80–90 | |

| TBA-Tribromide | CHCl | RT, 24 h | 76 |

Imidazole-Mediated Reactions

The 2-ethylimidazole side chain participates in coordination and substitution reactions:

Metal Chelation

The imidazole nitrogen atoms coordinate transition metals (e.g., Fe, Co), enabling catalytic applications . For instance, FeO nanoparticles catalyze benzimidazole formation by activating both aldehyde and imine intermediates .

Alkylation/Cross-Coupling

The imidazole’s N-methyl group can undergo further alkylation. Grignard reagents react with carbonyl compounds linked to imidazoles, as demonstrated in the synthesis of related derivatives :

Oxidation to Carboxylic Acid

The aldehyde oxidizes to 3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid under strong oxidizing conditions (e.g., KMnO/H) .

Reduction to Alcohol

Catalytic hydrogenation (H/Pd-C) reduces the aldehyde to the corresponding benzyl alcohol, though specific data for this compound are inferred from analogs .

Methoxy Group Reactivity

The methoxy group directs electrophilic substitution to the para position but is generally inert under mild conditions. Demethylation may occur under harsh acidic conditions (e.g., HBr/AcOH) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing imidazole derivatives, including 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results demonstrated that it inhibited cell proliferation effectively, with half-maximal inhibitory concentration values suggesting potent activity against specific cancer types .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that it can modulate key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Catalytic Applications

Synthesis of Imidazole Derivatives

This compound has been utilized as a precursor in the synthesis of various imidazole derivatives through iodine-catalyzed reactions. The methodology developed allows for the efficient one-pot synthesis of substituted imidazoles, showcasing the versatility of imidazole chemistry .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Benzylamine + Benzaldehyde | 38 | Iodine, H2O, 70°C |

| Aromatic Aldehydes | 78 | Ammonium acetate |

The reaction conditions were optimized to maximize yield while minimizing environmental impact, highlighting the compound's potential in green chemistry .

Material Science Applications

Metal-Organic Frameworks (MOFs)

this compound has been explored in the development of metal-organic frameworks due to its ability to coordinate with metal ions. These frameworks have applications in gas storage and separation technologies. Research indicates that incorporating this compound enhances the stability and functionality of MOFs .

Case Studies

-

Anticancer Study on A431 Cells

A recent study assessed the effects of this compound on A431 epidermoid carcinoma cells. The compound was found to induce apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins . -

Catalytic Synthesis of Imidazoles

In a systematic investigation, researchers reported a series of reactions using this compound as a catalyst for synthesizing various imidazole derivatives under mild conditions. The results indicated high yields and selectivity for desired products, demonstrating its utility in organic synthesis .

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The imidazole ring is known to bind to metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Structural Differences :

- Imidazole Substituents: The target compound’s 2-ethyl group on the imidazole contrasts with the 4-methyl group in CAS 25372-03-6 and the unsubstituted imidazole in CAS 870837-18-4.

- Linker Type : The nitroimidazole derivative () uses a propoxy linker, introducing spatial separation and a nitro group. This electron-withdrawing group may alter electronic effects on the benzaldehyde core, impacting reactivity or binding interactions .

Biological Activity

3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde (CAS No. 883539-41-1) is an organic compound characterized by its unique structure, which includes an imidazole ring, an ethyl group, and a methoxy-substituted benzaldehyde. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- CAS Number : 883539-41-1

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the aldehyde group may form covalent bonds with nucleophilic sites on proteins, leading to various biological effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and C6 (rat glioblastoma). In one study, the compound demonstrated a significant cytotoxic effect on the C6 glioma cell line with an IC50 value of approximately , which was more effective than cisplatin .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| MCF7 | Not specified | Induces apoptosis |

| C6 | 10.72 ± 0.38 | More toxic than cisplatin |

| HT-29 | Not specified | Cytotoxic effects observed |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. For example, its effectiveness against Gram-positive bacteria such as Staphylococcus aureus was noted with a minimum inhibitory concentration (MIC) of . Additionally, it showed activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Bacillus subtilis | 300 | 12 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

Case Studies

A notable case study involved the synthesis of various derivatives of imidazole compounds, including this compound. These derivatives were evaluated for their anticancer and enzyme inhibition activities. The results indicated that certain modifications to the imidazole structure enhanced the biological activity significantly .

Q & A

Q. What are the key structural features of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde, and how are they characterized?

The compound features a benzaldehyde core substituted with a 4-methoxy group and a 2-ethyl-imidazole moiety at the 3-position. Structural characterization typically employs single-crystal X-ray diffraction to resolve bond angles (e.g., C–C bond lengths averaging 1.38–1.48 Å) and torsion angles (e.g., imidazole ring planarity deviations < 5°) . Complementary techniques include H/C NMR to confirm substituent connectivity and FTIR for functional group validation (e.g., aldehyde C=O stretch at ~1700 cm) .

Q. What synthetic routes are commonly used to prepare this compound, and what are their critical steps?

Synthesis often involves multi-step protocols:

- Step 1: Alkylation of 4-methoxybenzaldehyde with a 2-ethyl-imidazole precursor under basic conditions (e.g., KCO/DMF, 60°C, 12 h) to install the imidazole-methyl group .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Key challenge: Minimizing byproducts from competing O-alkylation by optimizing solvent polarity and reaction time .

Q. Which analytical methods are recommended for assessing purity and stability?

- HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) for quantitative analysis .

- TGA/DSC to evaluate thermal stability (decomposition onset >200°C under nitrogen) .

- LC-MS to detect hydrolytic degradation products (e.g., free benzaldehyde under acidic conditions) .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole substitution be addressed during synthesis?

Regioselectivity in imidazole alkylation is influenced by:

- Steric effects: Bulky directing groups (e.g., 2-ethyl) favor N1-substitution over N3 due to reduced steric hindrance .

- Catalysis: Transition metal catalysts (e.g., CuI) can enhance selectivity via coordination to the imidazole nitrogen .

- Computational modeling: DFT calculations predict transition state energies to optimize reaction conditions (e.g., solvent dielectric constant) .

Q. How should researchers resolve discrepancies in reported synthetic yields across studies?

Contradictions in yields (e.g., 40–75%) may arise from:

- Reagent quality: Trace moisture in DMF reduces alkylation efficiency.

- Workup protocols: Incomplete extraction (e.g., pH adjustment for aqueous/organic partitioning) lowers recovery .

- Validation: Reproduce methods with controlled variables (e.g., inert atmosphere, anhydrous solvents) and report yields as averages of ≥3 trials .

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Docking studies: Simulate binding to cytochrome P450 enzymes using AutoDock Vina (PDB: 1TQN) to predict metabolic pathways .

- MD simulations: Assess membrane permeability via logP calculations (predicted ~2.1) and solvation free energy .

- QSAR models: Correlate imidazole substituent electronegativity with antimicrobial activity (R > 0.85 in training sets) .

Q. What in vitro assays are suitable for evaluating its bioactivity?

- Antimicrobial: Broth microdilution (MIC against S. aureus, 12.5–50 µg/mL) .

- Antioxidant: DPPH radical scavenging (IC compared to ascorbic acid) .

- Cytotoxicity: MTT assay on HEK-293 cells (CC >100 µM indicates low toxicity) .

Safety and Handling

Q. What precautions are necessary for safe handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.